molecular formula C19H17N3O6 B072557 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide CAS No. 1456-63-9

1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide

Cat. No. B072557
CAS RN: 1456-63-9
M. Wt: 383.4 g/mol
InChI Key: JEIYUIDTNDWRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide, also known as Compound 1, is a synthetic compound with potential therapeutic applications. It belongs to the class of anthracene-based molecules, which have been extensively studied for their pharmacological properties.

Mechanism Of Action

The mechanism of action of 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, migration, and inflammation. For example, in cancer cells, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to promote cell survival and proliferation. In macrophages, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines.

Biochemical And Physiological Effects

1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce apoptosis, cell cycle arrest, and inhibit cell migration and invasion. In macrophages, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neuronal cells, it has been shown to protect against oxidative stress-induced cell death. However, the specific biochemical and physiological effects of 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 may vary depending on the cell type and experimental conditions.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It also has a well-defined chemical structure, which allows for precise characterization and analysis. However, one limitation of using 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that its potential therapeutic applications have not been fully explored, which limits its usefulness in drug development.

Future Directions

There are several future directions for research on 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutic strategies. Another direction is to explore its potential applications in other fields such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to determine the safety and toxicity of 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 in vivo, which could pave the way for its clinical development.

Synthesis Methods

The synthesis of 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 involves a multi-step process that starts with the preparation of 2-aminoanthraquinone. This compound is then reacted with 3-methoxypropylamine to form the corresponding amide. The amide is then treated with nitric acid and sulfuric acid to introduce a nitro group at position 4 of the anthracene ring. The resulting compound is then reduced to form the final product, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1.

Scientific Research Applications

1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to inhibit the growth of human colon cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to suppress the migration and invasion of breast cancer cells. In inflammation research, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages. In neurodegenerative disease research, 1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide 1 has been shown to protect against oxidative stress-induced cell death in neuronal cells.

properties

CAS RN

1456-63-9

Product Name

1-Amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

1-amino-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide

InChI

InChI=1S/C19H17N3O6/c1-28-8-4-7-21-19(25)12-9-13(22(26)27)14-15(16(12)20)18(24)11-6-3-2-5-10(11)17(14)23/h2-3,5-6,9H,4,7-8,20H2,1H3,(H,21,25)

InChI Key

JEIYUIDTNDWRJV-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Canonical SMILES

COCCCNC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]

Other CAS RN

1456-63-9

synonyms

1-amino-9,10-dihydro-N-(3-methoxypropyl)-4-nitro-9,10-dioxoanthracene-2-carboxamide

Origin of Product

United States

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